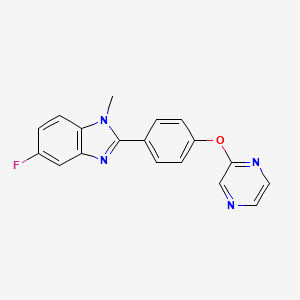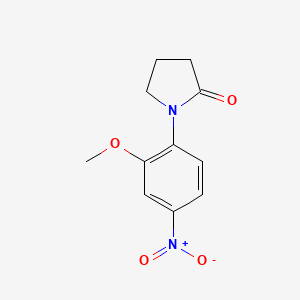
1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone is a chemical compound characterized by a pyrrolidinone ring substituted with a methoxy and nitro group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methoxy-4-nitrobenzaldehyde with a suitable amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The methoxy group can be demethylated to form a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
- Reduction of the nitro group forms 1-(2-Methoxy-4-aminophenyl)pyrrolidin-2-one.
- Demethylation of the methoxy group forms 1-(2-Hydroxy-4-nitrophenyl)pyrrolidin-2-one .
Applications De Recherche Scientifique
1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity .
Comparaison Avec Des Composés Similaires
Pyrrolidin-2-one: The parent compound, lacking the methoxy and nitro substituents.
1-(2-Hydroxy-4-nitrophenyl)pyrrolidin-2-one: A derivative with a hydroxyl group instead of a methoxy group.
1-(2-Methoxy-4-aminophenyl)pyrrolidin-2-one: A derivative with an amino group instead of a nitro group.
Uniqueness: 1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
23196-07-8 |
|---|---|
Formule moléculaire |
C11H12N2O4 |
Poids moléculaire |
236.22 |
Nom IUPAC |
1-(2-methoxy-4-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12N2O4/c1-17-10-7-8(13(15)16)4-5-9(10)12-6-2-3-11(12)14/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
ISECEYWKXUCZHT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2=O |
SMILES canonique |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B1654363.png)
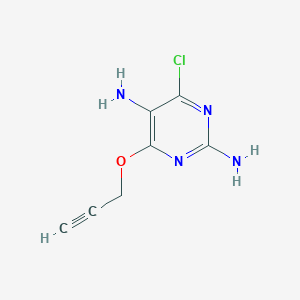
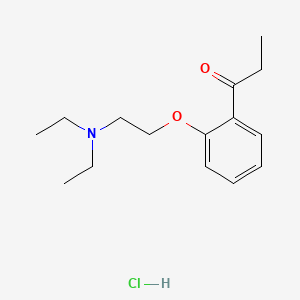
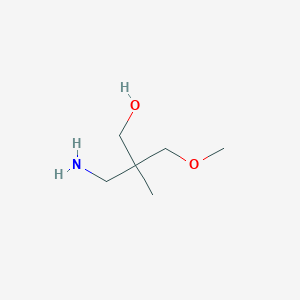
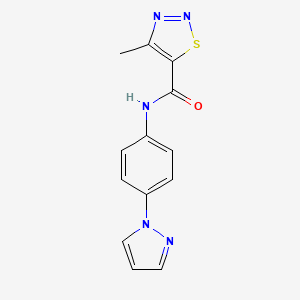
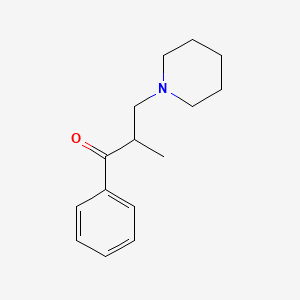
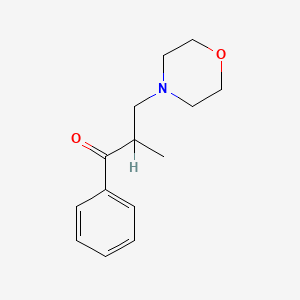

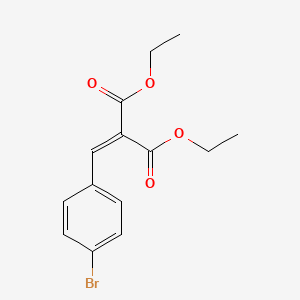
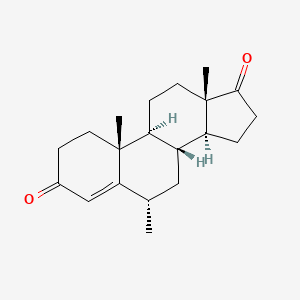
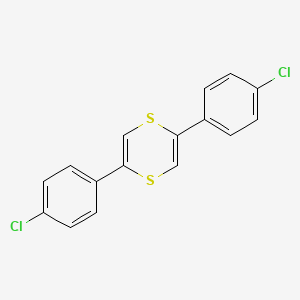
![8-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(1-ethylpyrazole-3-carbonyl)-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide](/img/structure/B1654383.png)
![Spiro[2.3]hexan-2-yl-[1-([1,3]thiazolo[5,4-d]pyrimidin-7-ylamino)-3-azabicyclo[3.2.0]heptan-3-yl]methanone](/img/structure/B1654384.png)
